Pulegone-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

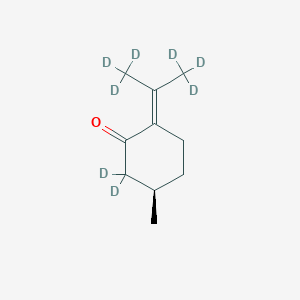

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

160.28 g/mol |

IUPAC Name |

(3R)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-ylidene)-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1/i1D3,2D3,6D2 |

InChI Key |

NZGWDASTMWDZIW-IJLHJJQBSA-N |

Isomeric SMILES |

[2H]C1([C@@H](CCC(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C1=O)C)[2H] |

Canonical SMILES |

CC1CCC(=C(C)C)C(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

Pulegone-d8: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegone, a naturally occurring monoterpene ketone, is a compound of significant interest due to its diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. Its deuterated analogue, pulegone-d8, serves as an invaluable tool in metabolic studies, particularly in elucidating the pathways of pulegone's bioactivation and detoxification. The incorporation of deuterium isotopes allows for the sensitive and specific tracing of the molecule and its metabolites in complex biological systems, aiding in pharmacokinetic and mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed plausible method for its synthesis.

Chemical Properties of this compound

Precise experimental data for this compound is not extensively available. However, its chemical properties can be closely approximated from the known data of unlabeled pulegone, with adjustments for the increased mass due to deuterium labeling.

| Property | Value (Pulegone) | Value (this compound, Estimated) | Citation |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₈D₈O | [1] |

| Molecular Weight | 152.24 g/mol | 160.30 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oily liquid | Colorless to pale yellow oily liquid | [4][5] |

| Odor | Minty, camphor-like | Minty, camphor-like | [4] |

| Boiling Point | 224 °C | ~224 °C | [4][5] |

| Melting Point | < 25 °C | < 25 °C | [6][7] |

| Density | ~0.937 g/mL at 25 °C | ~0.945 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | [4] |

| CAS Number | 89-82-7 | 62385-90-4 (for pulegone-d6-d8) | [1] |

Note: The properties for this compound are estimated based on the properties of unlabeled pulegone. The increased molecular weight will slightly affect density, while other physical properties such as appearance, odor, boiling point, melting point, and solubility are expected to be very similar.

Synthesis of this compound

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

Objective: To replace the eight enolizable protons of pulegone with deuterium to synthesize this compound.

Materials:

-

(R)-(+)-Pulegone (or (S)-(-)-Pulegone)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %) or another suitable deuterated acid catalyst

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pulegone (1 equivalent) in an excess of deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of deuterated hydrochloric acid (DCl in D₂O) to the reaction mixture. The amount of catalyst will need to be optimized but is typically around 5-10 mol%.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the proton signals at the enolizable positions. The reaction time will vary depending on the scale and catalyst concentration but may range from several hours to overnight.

-

Work-up: After the desired level of deuteration is achieved (as determined by NMR), cool the reaction mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the deuterated pulegone with diethyl ether (or another suitable organic solvent) multiple times.

-

Washing: Wash the combined organic layers with a small amount of D₂O to remove any residual acid catalyst.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular weight and the extent and location of deuterium incorporation.

Metabolic Pathway of Pulegone

Pulegone is primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. The key metabolic transformation is the oxidation of pulegone to menthofuran, a more toxic metabolite. This bioactivation pathway is crucial in understanding the hepatotoxicity associated with pulegone. The use of this compound is instrumental in studying the kinetics and mechanism of this metabolic process.[8]

Experimental Workflow for this compound Synthesis and Analysis

The synthesis and subsequent analysis of this compound for use in metabolic studies follows a structured workflow.

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism, toxicology, and natural product chemistry. Its synthesis, while requiring careful handling of deuterated reagents, is achievable through established chemical principles. The data and protocols provided in this guide are intended to support the scientific community in the effective utilization of this valuable isotopic tracer for advancing our understanding of the biological fate of pulegone and related monoterpenes.

References

- 1. aromaLAB Shop - Pulegone-d6-d8 [shop.aromalab.de]

- 2. GSRS [precision.fda.gov]

- 3. This compound | C10H16O | CID 101040792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pulegone - Wikipedia [en.wikipedia.org]

- 5. (+)-PULEGONE CAS#: 89-82-7 [m.chemicalbook.com]

- 6. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-PULEGONE | 89-82-7 [chemicalbook.com]

- 8. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pulegone-d8: Isotopic Labeling and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pulegone-d8, a deuterated analog of the monoterpene pulegone. It details the methodologies for its isotopic labeling, analytical techniques for purity assessment, and its application as an internal standard in quantitative analysis. This document is intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to this compound

Pulegone, a naturally occurring monoterpene found in various mint species, is of significant interest in toxicological and metabolic studies due to its potential hepatotoxicity. This compound, in which hydrogen atoms are replaced by deuterium, serves as an invaluable tool in these investigations. Its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC/MS) methods. The mass difference between this compound and its non-labeled counterpart allows for precise and accurate quantification, correcting for variations during sample preparation and analysis.

Isotopic Labeling of Pulegone

The most common and efficient method for the synthesis of this compound is through base-catalyzed hydrogen-deuterium exchange at the α-positions to the carbonyl group. This process involves the reversible formation of an enolate intermediate in the presence of a deuterated solvent and a base.

Key Reaction: Hydrogen-Deuterium Exchange

Experimental Protocol: Base-Catalyzed Deuteration of Pulegone

This protocol outlines a general procedure for the preparation of this compound. Optimization of reaction conditions may be necessary to achieve the desired level of deuteration.

Materials:

-

(R)-(+)-Pulegone (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD) solution: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add a small piece of sodium metal to an excess of deuterium oxide. The reaction is exothermic and generates deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.

-

Deuterium Exchange Reaction: To the freshly prepared NaOD solution, add (R)-(+)-pulegone. The molar ratio of pulegone to base and the concentration of the reactants should be optimized.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for a prolonged period (e.g., 24-72 hours). The progress of the deuteration can be monitored by taking small aliquots and analyzing them by GC/MS or ¹H NMR.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the deuterated pulegone with an organic solvent such as diethyl ether or THF.

-

Purification: Wash the organic layer with brine to remove any remaining D₂O and base. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Further Purification (Optional): If necessary, the crude this compound can be further purified by column chromatography on silica gel.

Purity Assessment of this compound

The chemical and isotopic purity of this compound is critical for its use as an internal standard. The primary analytical techniques for this assessment are Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is the definitive method for determining the isotopic distribution and purity of this compound. The gas chromatogram provides information on the chemical purity, while the mass spectrum reveals the extent of deuterium incorporation.

Table 1: Typical GC/MS Parameters for Pulegone Analysis

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

Data Interpretation:

The mass spectrum of unlabeled pulegone (C₁₀H₁₆O) shows a molecular ion peak (M⁺) at m/z 152. For this compound, where all eight exchangeable α-protons are replaced by deuterium, the molecular ion peak is expected at m/z 160. The relative intensities of the ion peaks from m/z 153 to 160 indicate the distribution of deuterated species (d₁ to d₈).

Table 2: Representative Isotopic Purity Data for this compound

| Isotopic Species | Abundance (%) |

| d₀ (unlabeled) | < 0.1 |

| d₁ - d₄ | < 1.0 |

| d₅ | 1.5 |

| d₆ | 5.0 |

| d₇ | 20.0 |

| d₈ | > 73.5 |

| Isotopic Purity (d₈) | ≥ 98% (of deuterated species) |

Note: This is an example of typical data. Actual values may vary depending on the synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the α-protons will be significantly diminished or absent, confirming successful deuteration at these positions.

-

²H NMR: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

Application of this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of pulegone in various matrices, such as biological fluids, essential oils, and food products.[1] Its chemical properties are nearly identical to unlabeled pulegone, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for distinct detection by MS.

Experimental Protocol: Quantification of Pulegone in a Sample Matrix

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled pulegone.

-

Addition of Internal Standard: Add a fixed concentration of this compound to each calibration standard and to the unknown samples.

-

Sample Preparation: Perform the necessary sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes.

-

GC/MS Analysis: Analyze the prepared standards and samples using the GC/MS method described in Section 3.1.

-

Data Processing: For each chromatogram, integrate the peak areas of the selected ions for pulegone (e.g., m/z 152) and this compound (e.g., m/z 160).

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of pulegone to the peak area of this compound against the concentration of pulegone for the calibration standards.

-

Quantification: Calculate the peak area ratio for the unknown samples and determine the concentration of pulegone using the calibration curve.

Pulegone Metabolism

Understanding the metabolic fate of pulegone is crucial for assessing its toxicity. Pulegone undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include oxidation, reduction, and conjugation. The use of this compound can aid in elucidating these pathways by tracing the fate of the deuterated molecule.

Conclusion

This compound is an essential tool for researchers studying the metabolism, pharmacokinetics, and toxicology of pulegone. Its synthesis via base-catalyzed deuterium exchange is a well-established method, and its purity can be rigorously assessed using GC/MS and NMR. When used as an internal standard, this compound enables accurate and precise quantification of pulegone in complex matrices, contributing to reliable and reproducible research outcomes. This guide provides the fundamental knowledge and protocols to effectively utilize this compound in a research setting.

References

Technical Guide: Physical and Chemical Characteristics of Deuterated Pulegone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and metabolic characteristics of deuterated pulegone. Due to the limited availability of direct experimental data for deuterated pulegone, this guide combines established data for non-deuterated pulegone with predicted properties based on known isotope effects. This information is intended to support research and development activities, particularly in the fields of drug metabolism, toxicology, and analytical chemistry.

Introduction to Deuterated Pulegone

Pulegone is a naturally occurring monoterpene and a major constituent of essential oils from plants of the Lamiaceae family. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in mechanistic studies. Specifically, hexadeuterated pulegone ([2H6]pulegone), with deuterium atoms at the allylic methyl groups, has been instrumental in elucidating the metabolic activation of pulegone and its associated hepatotoxicity.

The primary rationale for using deuterated pulegone in research is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for the C-D bond in enzyme-catalyzed reactions. This effect can significantly alter the metabolic fate of a molecule, providing insights into reaction mechanisms and helping to identify sites of metabolic attack.

Synthesis of Deuterated Pulegone

Proposed Experimental Protocol: Synthesis of [2H6]Pulegone

Objective: To synthesize (R)-(+)-p-menth-4(8)-en-3-one-d6 ([2H6]pulegone) by replacing the six allylic protons of the isopropylidene group with deuterium.

Materials:

-

(R)-(+)-Pulegone (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

NMR tubes

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-(+)-pulegone (1.0 g, 6.57 mmol) in deuterium oxide (20 mL).

-

Base Catalysis: To the stirred solution, add a catalytic amount of sodium deuteroxide solution in D₂O (e.g., 0.5 mL of a 40 wt. % solution).

-

Deuterium Exchange: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by withdrawing small aliquots, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of the allylic methyl proton signals.

-

Workup: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

-

Purification and Characterization: The resulting crude deuterated pulegone can be purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the degree and location of deuteration.

dot

Pulegone-d8: A Technical Overview for Researchers

This guide provides an in-depth look at Pulegone-d8, a deuterated analog of the naturally occurring monoterpene pulegone. This compound serves as a valuable tool for researchers in various fields, including drug metabolism, pharmacokinetics, and analytical chemistry. Its isotopic labeling allows for precise tracking and quantification in complex biological matrices.

Core Physicochemical Properties

The key quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison. The molecular weight of this compound is calculated based on its molecular formula, C10H8D8O, and the atomic weights of its constituent elements, including deuterium (D).

| Property | This compound | Pulegone |

| CAS Number | 62385-90-4[1] | 89-82-7[2] |

| Molecular Formula | C10H8D8O[1] | C10H16O[2] |

| Molecular Weight | 160.28 g/mol | 152.23 g/mol [2][3] |

Metabolic Pathways of Pulegone

The biotransformation of pulegone is complex and has been extensively studied. The metabolic pathways are crucial for understanding its toxicological profile, which is primarily attributed to the formation of the metabolite menthofuran.[4][5] this compound is an ideal internal standard for metabolic studies due to its similar chemical behavior to pulegone, with a distinct mass spectrometric signature.

The primary metabolic routes for pulegone in vivo include:

-

Hydroxylation: This is a major pathway leading to the formation of various hydroxylated metabolites.[4][6]

-

Reduction: The carbonyl group of pulegone can be reduced to form pulegol.

-

Conjugation: Metabolites can undergo conjugation with glutathione or glucuronic acid for detoxification and excretion.[5][6]

The metabolic conversion of pulegone to menthofuran is a key step in its hepatotoxicity.[7] This pathway involves the hydroxylation of the allylic methyl group, followed by cyclization.

Experimental Protocol: Analysis of Pulegone in Food Matrices

The following protocol is a summary of a method for the extraction and quantification of pulegone in food products, which can be adapted for the use of this compound as an internal standard.[8]

Objective: To extract and quantify pulegone from a complex food matrix using simultaneous distillation-extraction (SDE) and gas chromatography-mass spectrometry (GC/MS).

Materials:

-

Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC/MS)

-

Capillary column suitable for terpene analysis

-

This compound (as internal standard)

-

Food sample

Procedure:

-

Sample Preparation: Homogenize the food sample.

-

Internal Standard Spiking: Spike a known amount of the homogenized sample with a standard solution of this compound.

-

Simultaneous Distillation-Extraction (SDE):

-

Place the spiked sample in the sample flask of the SDE apparatus with distilled water.

-

Add dichloromethane to the solvent flask.

-

Heat both flasks to boiling. The steam and solvent vapors will co-distill, extract the volatile compounds from the sample, and condense back into their respective flasks.

-

Continue the SDE process for a sufficient time to ensure complete extraction (e.g., 2 hours).

-

-

Extract Drying and Concentration:

-

After extraction, collect the dichloromethane extract.

-

Dry the extract over anhydrous sodium sulfate.

-

Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

GC/MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC/MS system.

-

Use an appropriate temperature program for the GC oven to separate the analytes.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify pulegone and this compound based on their specific mass-to-charge ratios.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of pulegone and a fixed concentration of this compound.

-

Calculate the concentration of pulegone in the original sample based on the peak area ratio of pulegone to this compound and the calibration curve.

-

References

- 1. aromaLAB Shop - Pulegone-d6-d8 [shop.aromalab.de]

- 2. Pulegone [drugfuture.com]

- 3. pulegone, 15932-80-6 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Biosynthesis of Pulegone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegone is a naturally occurring monoterpenoid ketone, with the (R)-(+)-enantiomer being the most abundant form found in nature.[1] It is a significant constituent of the essential oils of various plants, particularly within the Lamiaceae (mint) family.[1][2] Characterized by a pleasant odor reminiscent of pennyroyal, peppermint, and camphor, pulegone is utilized in flavoring agents, perfumery, and aromatherapy.[2][3] From a biochemical perspective, (+)-pulegone serves as a critical branch-point intermediate in the biosynthesis of other significant monoterpenoids, most notably (-)-menthol in peppermint (Mentha piperita).[4][5][6] Understanding its natural distribution and the intricate enzymatic pathways governing its formation and subsequent metabolism is crucial for applications in the flavor, fragrance, and pharmaceutical industries, as well as for assessing the toxicology of pulegone-containing herbal products.[7] This guide provides an in-depth overview of the natural occurrence of pulegone, its detailed biosynthetic pathway, and the standard experimental protocols for its analysis.

Natural Occurrence

Pulegone is predominantly found in members of the mint family, Lamiaceae.[1] The concentration of pulegone in the essential oils of these plants can vary significantly based on numerous factors, including the specific plant species and variety, geographical origin, climate conditions, harvest time, and plant age.[1]

Quantitative Data on Pulegone Occurrence

The following table summarizes the pulegone content found in the essential oils of several well-documented plant species.

| Plant Species | Common Name | Family | Pulegone Content (% of Essential Oil) | Reference(s) |

| Mentha pulegium | European Pennyroyal | Lamiaceae | 85% - 97% (w/v) | [1] |

| Hedeoma pulegioides | American Pennyroyal | Lamiaceae | ~30% - 85% (w/v) | [1][8] |

| Mentha piperita | Peppermint | Lamiaceae | 0.5% - 4.6% | [1][9] |

| Mentha arvensis | Corn Mint / Field Mint | Lamiaceae | 0.2% - 4.9% | [1][10] |

| Mentha spicata | Spearmint | Lamiaceae | 0.3% - 29.6% | [10] |

| Nepeta cataria | Catnip / Catmint | Lamiaceae | Present, variable | [2][3] |

| Calamintha nepeta | Lesser Calamint | Lamiaceae | 2.4% - 64.6% | [10] |

| Agathosma betulina | Buchu | Rutaceae | ~3% | [1] |

| Agathosma crenulata | Buchu | Rutaceae | ~50% | [1] |

Biosynthesis of (+)-Pulegone

The biosynthesis of monoterpenes, including pulegone, occurs within the secretory cells of glandular trichomes on the plant's surface.[5] The pathway originates from the primary metabolites isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the universal C10 monoterpene precursor, geranyl diphosphate (GPP).[5][11] In peppermint (Mentha piperita), a well-studied model system, GPP is converted to (+)-pulegone through a multi-step enzymatic cascade.[5][6]

The key steps are:

-

Geranyl Diphosphate (GPP) is cyclized by (-)-Limonene Synthase to form the first committed intermediate, (-)-limonene.

-

(-)-Limonene undergoes hydroxylation by a cytochrome P450 monooxygenase, (-)-Limonene-3-hydroxylase , to yield (-)-trans-isopiperitenol.

-

This alcohol is then oxidized by (-)-trans-Isopiperitenol Dehydrogenase to the ketone, (-)-isopiperitenone.

-

A reduction of the endocyclic double bond of (-)-isopiperitenone is catalyzed by (-)-Isopiperitenone Reductase to produce (+)-cis-isopulegone.

-

Finally, (+)-cis-Isopulegone Isomerase catalyzes the shift of the double bond to form the more stable, conjugated ketone (+)-pulegone.[11][12]

References

- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pulegone - Wikipedia [en.wikipedia.org]

- 3. Pulegone from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 4. pnas.org [pnas.org]

- 5. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hedeoma Pulegioides American Herb Oil - Description [tiiips.com]

- 9. cir-safety.org [cir-safety.org]

- 10. mdpi.com [mdpi.com]

- 11. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Double-Edged Sword: A Toxicological Deep Dive into Pulegone and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Pulegone, a naturally occurring monoterpene found in plants such as pennyroyal and peppermint, has a long history of use in traditional medicine and as a flavoring agent. However, its potential for significant toxicity, primarily hepatotoxicity, has raised safety concerns and spurred extensive toxicological research. This technical guide provides an in-depth analysis of the toxicological profile of pulegone and its key metabolites, focusing on the underlying mechanisms of toxicity, metabolic pathways, and quantitative toxicological data. Detailed experimental protocols for key studies are provided to aid in the design and interpretation of future research.

Executive Summary

Pulegone itself is moderately toxic, but its primary toxicity stems from its metabolic activation to more reactive and harmful compounds. The principal toxic metabolite is menthofuran, which is further metabolized by cytochrome P450 (CYP) enzymes to a highly reactive γ-ketoenal. This ultimate toxicant is responsible for the characteristic centrilobular hepatic necrosis observed in pulegone-induced liver injury. Key toxicological events include covalent binding to cellular macromolecules and depletion of glutathione (GSH), a critical cellular antioxidant. This guide will explore these processes in detail, supported by quantitative data and visualizations of the involved pathways.

Quantitative Toxicological Data

The toxicity of pulegone and its metabolites varies depending on the species, route of administration, and the specific compound. The following tables summarize the key quantitative data from various toxicological studies.

Table 1: Acute Toxicity Data for Pulegone and Related Compounds

| Compound | Species | Route of Administration | LD50 | Reference |

| (R)-(+)-Pulegone | Rat | Oral | 470 mg/kg bw | [1] |

| (R)-(+)-Pulegone | Mouse | Intraperitoneal | 400 mg/kg bw (5/10 deaths) | [1] |

| (S)-(-)-Pulegone | Mouse | Intraperitoneal | 600 mg/kg bw (4/10 deaths) | [1] |

| Menthofuran | Mouse | Intraperitoneal | 200 mg/kg bw (5/15 deaths) | [1] |

| Isopulegone | Mouse | Intraperitoneal | 500 mg/kg bw (3/13 deaths) | [1] |

| Isopulegol | Rat | Oral | 936 mg/kg bw | [1] |

Table 2: In Vitro Metabolism of Pulegone to Menthofuran by Human CYP Isozymes

| CYP Isozyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP2E1 | 29 | 8.4 | [2][3] |

| CYP1A2 | 94 | 2.4 | [2][3] |

| CYP2C19 | 31 | 1.5 | [2][3] |

Table 3: No-Observed-Adverse-Effect Level (NOAEL) for Pulegone

| Study Duration | Species | Effect | NOAEL | Reference |

| 90-day | Rat | Nephropathy | 0.44 mg/kg bw/day | [1] |

| 28-day | Rat | - | 20 mg/kg bw/day | [4] |

Metabolic Pathways and Mechanism of Toxicity

The biotransformation of pulegone is a critical determinant of its toxicity. The metabolic pathways involve both bioactivation and detoxification processes.

Bioactivation Pathway

The primary route of pulegone bioactivation involves its conversion to menthofuran, a proximate hepatotoxin.[1] This conversion is catalyzed by CYP enzymes, predominantly CYP2E1, CYP1A2, and CYP2C19 in humans.[2][3] Menthofuran is subsequently oxidized by the same CYP enzymes, with the addition of CYP2A6, to form a highly reactive γ-ketoenal (8-pulegone aldehyde).[2][4] This electrophilic metabolite is considered the ultimate toxicant, capable of covalently binding to cellular proteins, leading to cellular dysfunction and necrosis.[5][6]

Caption: Bioactivation of pulegone to its toxic metabolites.

Detoxification Pathways

The body possesses several detoxification pathways to mitigate the harmful effects of pulegone and its metabolites. These include:

-

Glutathione (GSH) Conjugation: Pulegone and its reactive metabolites can be conjugated with glutathione, a major cellular antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the formation of less toxic, water-soluble conjugates that can be readily excreted.[1][7] Depletion of hepatic GSH stores enhances pulegone-induced hepatotoxicity.[4][8]

-

Glucuronidation: Hydroxylated metabolites of pulegone can undergo conjugation with glucuronic acid, another important phase II metabolic reaction that increases water solubility and facilitates excretion.[1][7]

-

Reduction: The carbon-carbon double bond of pulegone can be reduced to form menthone and isomenthone, which are generally considered less toxic.[7]

Caption: Major detoxification pathways of pulegone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the protocols for key experiments used to assess pulegone toxicity.

In Vivo Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a substance.

Protocol:

-

Animals: Use a sufficient number of healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice), typically 5-10 animals per dose group.

-

Housing: House animals in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Provide free access to food and water.

-

Dose Preparation: Prepare a series of graded doses of the test substance (e.g., R-(+)-pulegone) in a suitable vehicle (e.g., corn oil).

-

Administration: Administer the test substance to different groups of animals via the desired route (e.g., oral gavage or intraperitoneal injection). Include a control group that receives only the vehicle.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.

-

Data Analysis: Record the number of deaths in each dose group and calculate the LD50 using a recognized statistical method (e.g., probit analysis).

In Vitro Metabolism Assay using Liver Microsomes

Objective: To investigate the metabolism of a compound by CYP enzymes and to determine kinetic parameters (Km and Vmax).

Protocol:

-

Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., human or rat) using differential centrifugation.

-

Incubation: Incubate the test compound (e.g., pulegone) with the liver microsomes in the presence of an NADPH-generating system (which is required for CYP enzyme activity) and a suitable buffer at 37°C.[9]

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Analysis: Analyze the reaction mixture for the formation of metabolites (e.g., menthofuran) using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[7][9]

-

Kinetic Analysis: To determine Km and Vmax, perform incubations with varying substrate concentrations and measure the initial rate of metabolite formation. Fit the data to the Michaelis-Menten equation.

References

- 1. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformations of R-(+)-pulegone and menthofuran in vitro: chemical basis for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway Analysis of Pulegone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolic pathways of deuterated pulegone (pulegone-d8), a molecule of significant interest in drug development and toxicology. By leveraging the principles of isotope effects on drug metabolism, this document outlines the expected metabolic fate of this compound, supported by existing data on its non-deuterated counterpart, pulegone. This guide is intended to serve as a valuable resource for researchers and scientists in designing and interpreting metabolic studies of deuterated compounds.

Introduction to Pulegone and the Rationale for Deuteration

(R)-(+)-Pulegone is a monoterpene ketone naturally found in essential oils of plants like pennyroyal. While it has been used in traditional medicine, its ingestion is associated with significant hepatotoxicity.[1] This toxicity is primarily attributed to its metabolic activation by cytochrome P450 (CYP450) enzymes to reactive metabolites.[2][3]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic profile of a compound. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4][5] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[6] This "metabolic switching" can be harnessed to improve a drug's pharmacokinetic and toxicological profile by reducing the formation of toxic metabolites or increasing its metabolic stability.[7][8] this compound, with deuterium atoms at the allylic methyl groups, is a prime candidate for studying these effects.

Core Metabolic Pathways of Pulegone

The metabolism of pulegone is complex and has been shown to proceed via three primary pathways in vivo:

-

Hydroxylation: This pathway involves the hydroxylation of pulegone at various positions, primarily the allylic methyl groups (C9 and C10) and the C5 position, to form monohydroxylated pulegones. These can then undergo further metabolism or conjugation, such as glucuronidation.[6][9]

-

Reduction: The carbon-carbon double bond of pulegone can be reduced to yield menthone and isomenthone. These saturated ketones can then be further metabolized through hydroxylation and subsequent glucuronidation.[9][10]

-

Conjugation: Pulegone can undergo Michael addition with glutathione (GSH), leading to the formation of glutathione conjugates and subsequently mercapturic acid derivatives.[9]

A critical metabolic transformation of pulegone is its oxidation to menthofuran, a proximate hepatotoxic metabolite.[1][2] This reaction is catalyzed by several CYP450 isoenzymes.[11] Menthofuran itself can be further metabolized to reactive species that contribute to cellular damage.[3][12]

The Anticipated Metabolic Pathway of this compound

The deuteration of the allylic methyl groups in this compound is expected to significantly influence its metabolic fate due to the kinetic isotope effect. The C-D bonds at these positions are stronger than the corresponding C-H bonds, making their enzymatic cleavage by CYP450 enzymes the rate-limiting step in pathways initiated by allylic hydroxylation.

The primary consequence of this deuteration will be a metabolic shift away from the formation of menthofuran. The oxidation of the allylic methyl groups, a prerequisite for menthofuran formation, will be slowed down considerably.[1] This is expected to lead to:

-

Reduced Menthofuran Formation: The rate of conversion of this compound to menthofuran-d6 will be significantly lower compared to the conversion of pulegone to menthofuran.

-

Increased Contribution of Alternative Pathways: With the menthofuran pathway inhibited, a larger proportion of this compound will be metabolized through the reduction and direct conjugation pathways. This could lead to an increased formation of deuterated menthone/isomenthone and their hydroxylated derivatives, as well as an increase in glutathione-derived conjugates.

-

Reduced Hepatotoxicity: As menthofuran is a key mediator of pulegone's hepatotoxicity, the reduced formation of this metabolite from this compound is anticipated to result in a significantly lower toxicity profile.[1]

Quantitative Data and Enzyme Kinetics

Quantitative data on the metabolism of pulegone provides a baseline for understanding the potential impact of deuteration. The formation of menthofuran from pulegone is primarily catalyzed by CYP2E1, CYP1A2, and CYP2C19 in human liver microsomes.[11]

Table 1: Kinetic Parameters for the Oxidation of (R)-(+)-Pulegone to Menthofuran by Human CYP450 Isoenzymes [11]

| CYP450 Isoenzyme | Km (µM) | Vmax (nmol/min/nmol P450) |

| CYP2E1 | 29 | 8.4 |

| CYP1A2 | 94 | 2.4 |

| CYP2C19 | 31 | 1.5 |

For this compound, it is anticipated that the Vmax for menthofuran-d6 formation would be significantly lower for each of these enzymes due to the kinetic isotope effect. The Km values may or may not be substantially altered, as substrate binding is not always directly affected by isotopic substitution. Direct experimental determination of these kinetic parameters for this compound is necessary for a precise quantitative comparison.

Experimental Protocols

The following are generalized methodologies for key experiments in the metabolic analysis of this compound, based on established protocols for pulegone and other deuterated compounds.

In Vitro Metabolism of this compound in Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism and identify the metabolites formed.

Materials:

-

This compound

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching)

-

Internal standard

Protocol:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing liver microsomes, phosphate buffer, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solvent such as acetonitrile or methanol.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the metabolites formed.

Metabolite Identification using Mass Spectrometry

Objective: To identify the chemical structures of this compound metabolites.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) or gas chromatography (GC).

Protocol:

-

Chromatographic Separation: Separate the metabolites from the parent compound and other matrix components using an appropriate LC or GC method.

-

Mass Spectrometry Analysis: Acquire full-scan mass spectra in both positive and negative ionization modes to determine the molecular weights of the metabolites. The presence of deuterium will result in a characteristic mass shift compared to the non-deuterated metabolites.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation of the parent ions of potential metabolites to obtain structural information. The fragmentation patterns of the deuterated metabolites can be compared to those of the non-deuterated standards to confirm their identity.

Visualization of Pathways and Workflows

This compound Metabolic Pathway

Caption: Anticipated metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. PULEGONE AND RELATED SUBSTANCES [inchem.org]

The Role of Pulegone-d8 in Elucidating Metabolic Pathways and Toxicological Profiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies of pulegone, with a special focus on the strategic use of its deuterated analog, Pulegone-d8, to investigate its metabolic fate and toxicological implications. (R)-(+)-Pulegone, a monoterpene found in essential oils of plants like pennyroyal, is known for its potential hepatotoxicity, which is linked to its metabolic activation by cytochrome P450 (CYP) enzymes.[1][2] The use of isotopically labeled compounds such as this compound is a powerful technique to unravel the intricacies of its biotransformation and the mechanisms leading to cellular damage.[1][2]

Understanding Pulegone Metabolism: The Significance of Deuteration

The primary mechanism of pulegone-induced hepatotoxicity involves its metabolic conversion to menthofuran, a proximate toxic metabolite.[1][3] This conversion is a critical area of study for toxicologists and drug metabolism scientists. The use of Pulegone-d6 (deuterated at the allylic methyl groups) in studies has been instrumental in confirming that the oxidation of these methyl groups is a requisite step in the formation of the hepatotoxic metabolite.[1] The substitution of hydrogen with deuterium at these positions slows down the rate of C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE), thereby reducing the formation of menthofuran and consequently, its associated toxicity.[1][4][5]

This guide will delve into the metabolic pathways of pulegone, the enzymatic players involved, and the experimental methodologies to study these processes in vitro, highlighting the invaluable role of this compound in these investigations.

Quantitative Data on Pulegone Metabolism

The following tables summarize the key quantitative data from in vitro studies on pulegone metabolism, primarily focusing on the kinetics of its conversion to menthofuran by various human cytochrome P450 enzymes.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/nmol P450) | Reference |

| CYP2E1 | (R)-(+)-Pulegone | 29 | 8.4 | [3][6] |

| CYP1A2 | (R)-(+)-Pulegone | 94 | 2.4 | [3][6] |

| CYP2C19 | (R)-(+)-Pulegone | 31 | 1.5 | [3][6] |

| CYP2E1 | (R)-(+)-Menthofuran | 33 | 0.43 | [6] |

| CYP1A2 | (R)-(+)-Menthofuran | 57 | 0.29 | [6] |

| CYP2C19 | (R)-(+)-Menthofuran | 62 | 0.26 | [6] |

Table 1: Kinetic Parameters for the Metabolism of Pulegone and Menthofuran by Human CYP Isoforms.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vitro studies. Below are representative protocols for key experiments involving pulegone and its metabolites.

In Vitro Metabolism of Pulegone using Human Liver Microsomes

This protocol is designed to assess the conversion of pulegone to its metabolites by the mixed-function oxidase system present in human liver microsomes.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride), and phosphate buffer (e.g., 0.1 M, pH 7.4) to a final volume of 200 µL.

-

For studies with this compound, it would be substituted for pulegone in the reaction mixture.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding pulegone (or this compound) dissolved in a suitable solvent (e.g., methanol, final concentration of the solvent should be less than 1%) to the pre-incubated mixture. The final concentration of pulegone can be varied to determine kinetic parameters (e.g., from 1 µM to 200 µM).[3]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol (e.g., 2 volumes).

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes).

-

Collect the supernatant for analysis.

-

-

Analysis of Metabolites:

CYP Isoform-Specific Metabolism Assay

This protocol helps in identifying the specific CYP enzymes responsible for pulegone metabolism using recombinant human CYP enzymes.

-

Reaction Setup:

-

Incubation with Pulegone:

-

Add pulegone (or this compound) to each reaction mixture at a fixed concentration (e.g., 200 µM).[3]

-

-

Follow Steps 4-7 from the Human Liver Microsomes Protocol.

-

By comparing the metabolite formation across the different CYP isoforms, the primary enzymes responsible for pulegone metabolism can be identified.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of pulegone and a typical experimental workflow for its in vitro metabolism studies.

Caption: Metabolic pathways of pulegone in vitro.

Caption: Experimental workflow for in vitro pulegone metabolism.

Conclusion

The in vitro investigation of pulegone metabolism is fundamental to understanding its potential toxicity. The strategic application of this compound provides a refined tool for dissecting the metabolic pathways, particularly the rate-limiting steps in the formation of toxic metabolites like menthofuran. By employing the detailed protocols and understanding the quantitative data presented in this guide, researchers and drug development professionals can better predict and mitigate the potential adverse effects of pulegone and structurally related compounds. The continued use of such sophisticated methodologies will undoubtedly contribute to the safer development of pharmaceuticals and a deeper understanding of xenobiotic metabolism.

References

- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Pulegone-d8 as an Internal Standard for GC/MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Pulegone-d8 as an internal standard in Gas Chromatography-Mass Spectrometry (GC/MS) analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a robust technique for accurate quantification, particularly in complex matrices encountered in pharmaceutical and natural product analysis.

Introduction

This compound is the deuterated form of pulegone, a naturally occurring monoterpene ketone found in the essential oils of various plants, including peppermint and pennyroyal. In quantitative GC/MS analysis, an ideal internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. This compound serves as an excellent internal standard for the quantification of pulegone and other structurally related volatile and semi-volatile organic compounds. The principle of this method, known as isotope dilution mass spectrometry, relies on the addition of a known amount of the labeled internal standard to both the sample and calibration standards. The ratio of the analyte's response to the internal standard's response is then used for quantification, which effectively corrects for variations in sample preparation, injection volume, and instrument response.

Applications

This compound is a suitable internal standard for the quantitative analysis of a variety of compounds, including but not limited to:

-

Pulegone: In food, beverages, essential oils, and pharmaceutical preparations.

-

Other Monoterpenes and Terpenoids: Such as menthone, isomenthone, camphor, and other structurally similar ketones and hydrocarbons.

-

Metabolites of Pulegone: In toxicological and metabolic studies.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard. Optimization of these methods may be required for specific matrices and analytical instrumentation.

Sample Preparation (General Protocol for Essential Oils)

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

-

Prepare stock solutions of the target analytes (e.g., pulegone) at a concentration of 1 mg/mL in the same solvent.

-

-

Calibration Standards Preparation:

-

Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve the desired concentration range (e.g., 0.1 - 50 µg/mL).

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh or measure the sample (e.g., 100 mg of essential oil).

-

Dilute the sample with a known volume of the solvent.

-

Spike the diluted sample with the same fixed concentration of the this compound internal standard solution as used in the calibration standards.

-

Vortex the solution to ensure homogeneity.

-

If necessary, filter the sample through a 0.45 µm syringe filter before injection.

-

A specialized extraction technique, such as simultaneous distillation-extraction (SDE), can be employed for recovering compounds from complex food matrices.[1][2]

GC/MS Instrumentation and Conditions

The following are typical GC/MS parameters for the analysis of pulegone and related compounds.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Pulegone: m/z 152 (quantifier), 81, 109 (qualifiers)This compound: m/z 160 (quantifier), 84, 114 (qualifiers) |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and this compound.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.

-

Quantification: Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of pulegone using an internal standard method, based on literature values.[1][2]

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Concentration Range | 0.5 - 25 µg/mL |

| Limit of Detection (LOD) | ~5 µg/L |

| Recovery | 95 - 106% |

| Repeatability (RSD) | < 5% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Logical Relationship of Internal Standard Method

Caption: Principle of quantification using an internal standard.

References

Application Notes and Protocols for the Structural Elucidation of Pulegone-d8 using NMR Spectroscopy

Abstract

These application notes provide a comprehensive guide for the structural elucidation of Pulegone-d8 using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It includes detailed experimental protocols for sample preparation and NMR analysis, alongside quantitative NMR data presented in clear, tabular format. Furthermore, logical workflows and relevant biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental processes and the compound's context.

Introduction

Pulegone is a naturally occurring monoterpene ketone found in the essential oils of plants such as pennyroyal and peppermint.[1] It is of significant interest in medicinal chemistry and drug development due to its various biological activities. The deuterated isotopologue, this compound, serves as a valuable tool in metabolic studies and as an internal standard for quantitative analysis. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This document outlines the necessary protocols and expected data for the analysis of this compound.

Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data for the non-deuterated positions are based on experimentally determined values for pulegone in a 1:1 mixture of Chloroform-d (CDCl₃) and Methanol-d₄ (MeOD), as well as in pure CDCl₃.[2][3] The numbering of the atoms is shown in Figure 1.

For this compound, it is assumed that the eight protons on the two methyl groups of the isopropylidene moiety (C8, C9) and the methyl group at C10, as well as the proton at C4, have been replaced by deuterium. This would lead to the disappearance of their corresponding signals in the ¹H NMR spectrum and a change in the multiplicity of adjacent protons. The ¹³C NMR signals for the deuterated carbons would appear as multiplets due to C-D coupling.

Table 1: ¹H NMR Data of Pulegone and Expected Observations for this compound.

| Atom No. | Protons | ¹H Chemical Shift (δ) in CDCl₃/MeOD (1:1) [ppm][2] | Multiplicity[2] | Coupling Constant (J) [Hz][2] | Expected Observation for this compound |

| 3 | H-3a, H-3b | 2.29 | m | - | Signal remains, multiplicity may change. |

| 4 | H-4 | 2.74 | dt | J = 13.6, 6.8 | Signal disappears. |

| 5 | H-5a, H-5b | 1.90, 2.00 | m | - | Signal remains, multiplicity may change. |

| 8 | CH₃ | 1.81 | s | - | Signal disappears. |

| 9 | CH₃ | 1.98 | d | J = 1.2 | Signal disappears. |

| 10 | CH₃ | 1.05 | d | J = 6.8 | Signal disappears. |

Table 2: ¹³C NMR Data of Pulegone and Expected Observations for this compound.

| Atom No. | ¹³C Chemical Shift (δ) in CDCl₃/MeOD (1:1) [ppm][2] | ¹³C Chemical Shift (δ) in CDCl₃ [ppm][3] | Expected Observation for this compound |

| 1 | 206.2 | 204.0 | Signal remains. |

| 2 | 143.8 | 141.8 | Signal remains. |

| 3 | 29.0 | 31.6 | Signal remains. |

| 4 | 32.0 | 32.8 | Signal appears as a multiplet due to C-D coupling. |

| 5 | 33.1 | 28.6 | Signal remains. |

| 6 | 51.1 | 50.8 | Signal remains. |

| 7 | 132.2 | 131.8 | Signal remains. |

| 8 | 23.3 | 23.0 | Signal appears as a multiplet due to C-D coupling. |

| 9 | 22.4 | 22.1 | Signal appears as a multiplet due to C-D coupling. |

| 10 | 21.9 | 21.8 | Signal appears as a multiplet due to C-D coupling. |

Experimental Protocols

Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a this compound sample for NMR spectroscopy.

Materials:

-

This compound (1-5 mg)

-

Deuterated solvent (e.g., CDCl₃, 99.8% D)

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Vortex mixer (optional)

Procedure:

-

Weighing the Sample: Accurately weigh 1-5 mg of this compound into a clean, dry small vial.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4]

-

Dissolution: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean 5 mm NMR tube using a Pasteur pipette. Avoid any solid particles from being transferred.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer used.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Instrument Setup: Tune and lock the spectrometer using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological pathway involving pulegone.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the structural elucidation of this compound using NMR spectroscopy. The use of deuterated pulegone is essential for detailed metabolic and pharmacokinetic studies, and the information herein will aid researchers in obtaining and interpreting high-quality NMR data for this purpose. The provided workflows and pathway diagrams offer a clear and concise visual representation of the experimental and biological context.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Pulegone-d8 for Metabolite Identification and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data analysis guide for the characterization of deuterated pulegone (Pulegone-d8) using gas chromatography-mass spectrometry (GC-MS). Pulegone, a monoterpene found in various essential oils, and its deuterated analogues are valuable tools in metabolism, pharmacokinetic, and environmental fate studies. Understanding the mass spectrometry fragmentation pattern of this compound is critical for its unambiguous identification and quantification in complex biological and environmental matrices. This application note outlines the experimental procedure for GC-MS analysis, presents the known fragmentation pattern of unlabeled pulegone, and provides a predicted fragmentation pattern for this compound. The document also includes a proposed fragmentation pathway to aid in the interpretation of mass spectral data.

Introduction

Pulegone is a naturally occurring monoterpene ketone present in the essential oils of plants such as pennyroyal (Mentha pulegium) and peppermint (Mentha piperita). It is used in flavorings and traditional medicine, but has also been studied for its potential toxicity. Isotopically labeled compounds, such as this compound, are indispensable internal standards for quantitative analysis and for tracing the metabolic fate of the parent compound. The deuterium labels provide a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled compound. Electron ionization mass spectrometry (EI-MS) is a powerful technique for the analysis of volatile compounds like pulegone. The fragmentation pattern generated by EI-MS provides a chemical fingerprint that can be used for structural elucidation and confirmation.

Experimental Protocols

A standard method for the analysis of pulegone and its deuterated analogues involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Matrix Spike: For analysis in complex matrices (e.g., plasma, urine, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed. The this compound standard can be spiked into the matrix before extraction to assess recovery and serve as an internal standard.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of pulegone.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-200.

Data Presentation

The mass spectrum of a compound is a plot of the mass-to-charge ratio (m/z) of ions versus their relative abundance. The fragmentation pattern is unique to a specific molecule under defined ionization conditions.

Mass Spectrum of Unlabeled Pulegone

The electron ionization mass spectrum of unlabeled pulegone is well-characterized and is available in the NIST Mass Spectral Library. The major fragments and their relative intensities are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 152 | 35 | [M]⁺ (Molecular Ion) |

| 137 | 20 | [M - CH₃]⁺ |

| 110 | 15 | [M - C₃H₆]⁺ |

| 109 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 95 | 40 | [M - C₄H₉]⁺ |

| 81 | 95 | [C₆H₉]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

Predicted Mass Spectrum of this compound

Based on the known fragmentation of pulegone and assuming that the deuterium atoms are located on the methyl and methylene groups of the isopropylidene and the methyl group on the cyclohexane ring, the predicted mass spectrum of this compound is presented below. The exact relative abundances may vary but the mass shifts of the key fragments are expected.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 160 | 35 | [M]⁺ (Molecular Ion) |

| 142 | 20 | [M - CD₃]⁺ or [M - CH₃ - D₃]⁺ |

| 116 | 15 | [M - C₃D₆]⁺ |

| 115 | 100 | [M - C₃D₇]⁺ (Predicted Base Peak) |

| 100 | 40 | [M - C₄D₉]⁺ |

| 87 | 95 | [C₆H₃D₆]⁺ |

| 72 | 50 | [C₅H₂D₅]⁺ |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway of Pulegone

The fragmentation of pulegone in an EI source is initiated by the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentations lead to the characteristic ions observed in the mass spectrum.

Predicted Fragmentation Pathway of this compound

For this compound, the fragmentation pathways are expected to be similar to those of unlabeled pulegone, but the m/z values of the fragments will be shifted according to the number of deuterium atoms retained in the fragment ion.

Discussion

The base peak in the mass spectrum of unlabeled pulegone is observed at m/z 109, corresponding to the loss of an isopropyl radical. In the case of this compound, where the isopropyl group is deuterated, the corresponding fragment is predicted to be at m/z 115, representing the loss of a C₃D₇ radical. The molecular ion of this compound is expected at m/z 160, an 8-mass-unit shift from the unlabeled compound (m/z 152). Other significant fragments, such as the loss of a methyl group, are also expected to show a corresponding mass shift if the methyl group is deuterated. For instance, the loss of a deuterated methyl group (CD₃) would result in a fragment at m/z 142. The ion at m/z 81 in the pulegone spectrum, which is formed by the loss of CO from the m/z 109 fragment, is predicted to shift to m/z 87 in the this compound spectrum. By comparing the mass spectra of unknown samples to the predicted fragmentation pattern of this compound and the known pattern of unlabeled pulegone, researchers can confidently identify and quantify this important analytical standard.

Conclusion

This application note provides a comprehensive guide for the GC-MS analysis of this compound. The provided experimental protocol, along with the tabulated mass spectral data and proposed fragmentation pathways, will be a valuable resource for researchers in the fields of drug metabolism, toxicology, and environmental science. The predictable and distinct fragmentation pattern of this compound makes it an excellent internal standard for the accurate quantification of pulegone in various matrices.

Application Notes and Protocols for Pulegone-d8 as a Tracer in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pulegone-d8, a deuterated analog of the monoterpene pulegone, as a stable isotope tracer in biological systems. This powerful tool enables the precise tracking and quantification of pulegone's metabolic fate, providing critical insights for toxicology, drug metabolism, and pharmacokinetic studies.

Introduction to Pulegone and the Utility of this compound

Pulegone is a naturally occurring monoterpene found in various plants, notably in pennyroyal oil. It is recognized for its potential hepatotoxicity, which is linked to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites. Understanding the metabolic pathways of pulegone is crucial for assessing its risk to human health.

This compound serves as an ideal tracer for these studies. As a deuterated analog, it is chemically identical to pulegone but has a higher mass due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows for its clear distinction from endogenous or non-labeled pulegone using mass spectrometry, without significantly altering its biological behavior. The use of deuterated analogs as internal standards is a well-established technique for improving the accuracy and reliability of quantitative analysis by correcting for matrix effects and variations in instrument response.[1][2][3][4][5]

Key Applications of this compound as a Tracer

-

Metabolic Pathway Elucidation: Tracing the biotransformation of this compound into its various metabolites.

-

Reaction Phenotyping: Identifying the specific CYP450 isoenzymes responsible for pulegone metabolism.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of pulegone.

-

Toxicology Studies: Investigating the formation of reactive metabolites and their role in pulegone-induced toxicity.

Metabolic Pathways of Pulegone

The metabolism of pulegone is complex and involves several key pathways, primarily occurring in the liver. The major metabolic routes include hydroxylation, reduction, and conjugation. A critical pathway involves the oxidation of pulegone to menthofuran, a known hepatotoxic metabolite.[6][7][8][9] The use of deuterated pulegone (pulegone-d6) has been instrumental in confirming that the oxidation of the allylic methyl groups is a required step in the generation of hepatotoxic metabolites.[10]

The metabolic pathways of pulegone can be summarized as follows:

-

Oxidation to Menthofuran: Pulegone is oxidized by CYP450 enzymes (primarily CYP2E1, CYP1A2, and CYP2C19) to 9-hydroxypulegone, which then cyclizes to form menthofuran.[7] Menthofuran can be further oxidized to a reactive γ-ketoenal, which can bind to cellular macromolecules, leading to toxicity.

-

Reduction to Menthone and Isomenthone: The carbon-carbon double bond of pulegone can be reduced to form menthone and isomenthone.[9][11]

-

Hydroxylation: Pulegone can undergo hydroxylation at various positions, followed by conjugation with glucuronic acid or glutathione.[7][9]

-